N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide
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Overview
Description
Typically, this would include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, the types of bonds it contains, and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the types of chemical reactions the compound undergoes, the products of these reactions, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis of Novel Compounds
Research into the synthesis of cyclic sulfonamides, such as 2,3,3a,4,5,7a-hexahydrobenzo[d]isothiazole 1,1-dioxides and 3,4,4a,5,6,8a-hexahydro-2H-benzo[e][1,2]thiazine 1,1-dioxides, has shown the utility of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide derivatives. These novel cyclic sulfonamides are synthesized through the thermal Diels-Alder reaction of triene derivatives, indicating their potential in creating diverse bioactive molecules, including histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).
Anticonvulsant Activity
Derivatives containing the sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity. A study found that certain synthesized compounds showed protection against picrotoxin-induced convulsions, with specific derivatives exhibiting significant anticonvulsive effects, offering 100% protection in models used for testing (Farag et al., 2012).
Antitumor and Antiproliferative Activities
A series of compounds synthesized with the sulfonamide, sulfonylurea(-thiourea) pharmacophores, and derived thiazole ring systems have been evaluated for their in vitro antitumor activities. Some compounds showed promising broad-spectrum antitumor activity against various tumor cell lines, indicating the therapeutic potential of sulfonamide derivatives in cancer treatment (Rostom, 2006).
Antiviral Activity
Research into 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has revealed their potential antiviral activities. Specific compounds within this class demonstrated anti-tobacco mosaic virus activity, underscoring the potential for sulfonamide derivatives in antiviral therapy (Chen et al., 2010).
Design and Biological Screening
The design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, incorporating various biologically active moieties, have been explored for their antimicrobial and antiproliferative activities. Certain compounds exhibited potent cytotoxic activity against lung (A-549) and liver (HepG2) cancer cell lines, demonstrating the versatility of sulfonamide derivatives in medicinal chemistry (Abd El-Gilil, 2019).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(4-chlorophenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S3/c21-13-7-9-14(10-8-13)30(26,27)11-3-6-18(25)24-20-23-16(12-28-20)19-22-15-4-1-2-5-17(15)29-19/h1-2,4-5,7-10,12H,3,6,11H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRXHGUZISHWMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide |
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